1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

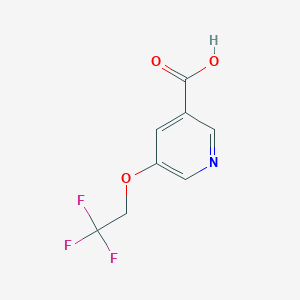

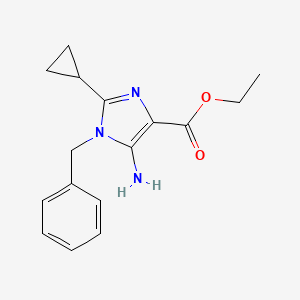

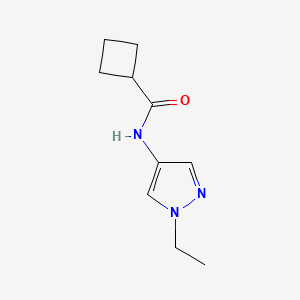

“1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1094714-85-8 . It has a molecular weight of 295.36 . The compound is typically in powder form and is used for research purposes .

Molecular Structure Analysis

The molecular formula of “1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid” is C14H17NO4S . The InChI code for this compound is 1S/C14H17NO4S/c16-13(17)14(9-4-5-10-14)15-20(18,19)11-8-12-6-2-1-3-7-12/h1-3,6-8,11,15H,4-5,9-10H2,(H,16,17)/b11-8+ .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications

Carboxylic Acid Isosteres and Drug Design

Cyclopentane-1,3-diones have been identified as novel isosteres for the carboxylic acid functional group due to their similar pK(a) values, demonstrating the potential for these compounds to effectively substitute carboxylic acids in drug molecules. This substitution strategy was explored through the synthesis and evaluation of thromboxane A2 prostanoid (TP) receptor antagonists, highlighting the cyclopentane-1,3-dione unit's utility in drug design for producing compounds with nanomolar IC(50) and K(d) values comparable to their carboxylic acid-containing counterparts (Ballatore et al., 2011). Further research on cyclopentane-1,2-diones as potential bio-isosteres for carboxylic acids corroborates these findings, indicating potent TP receptor antagonist activity in derivatives where the carboxylic acid moiety is replaced by the cyclopentane-1,2-dione unit, suggesting a promising avenue for the development of new therapeutic agents (Ballatore et al., 2014).

Catalytic Functionalization and Carboxylation

Vanadium-catalyzed carboxylation of linear and cyclic C5 and C6 alkanes to carboxylic acids has been demonstrated, showing the transformation of cyclopentane among other alkanes into carboxylic acids under mild conditions. This process involves vanadium (IV) and (V) complexes, indicating a method for the functionalization of alkanes to produce carboxylic acids, which could potentially be applied to or inspired by the functionalization of compounds similar to 1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid (Reis et al., 2005).

Synthesis of Structurally Complex Amino Acids

Research on the asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid introduces methodologies potentially applicable to the synthesis of derivatives of 1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid. These synthetic routes offer a way to access complex amino acids with specific stereochemistry, which are valuable in drug development and biological studies, showing the versatility and synthetic utility of cyclopentane-based carboxylic acids (Jakubowska et al., 2015).

properties

IUPAC Name |

1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c16-13(17)14(9-4-5-10-14)15-20(18,19)11-8-12-6-2-1-3-7-12/h1-3,6-8,11,15H,4-5,9-10H2,(H,16,17)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMXTCRVCWSTGP-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)NS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(C(=O)O)NS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2802870.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2802880.png)

![6-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2802883.png)

![2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2802886.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2802888.png)